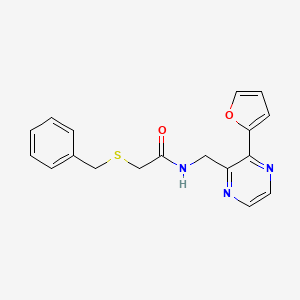

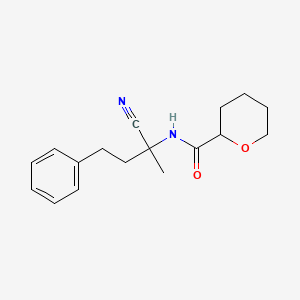

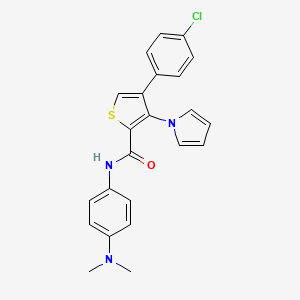

![molecular formula C21H20ClN3O3S B2382703 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide CAS No. 866811-97-4](/img/structure/B2382703.png)

1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives containing thiazol-4-one scaffold was shown in a study . Another study discussed the synthesis of piperidine-4-carboxamide derivatives via amino-dechlorination and amino-de-alkoxylation reaction .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Synthesis and Biological Activity

Synthesis of O-Substituted Derivatives - A series of O-substituted derivatives of a similar compound, 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, were synthesized and showed potential biological activity against enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with notable activity against BChE (H. Khalid et al., 2013).

Nanomagnetic Reusable Catalysts - Research on piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles demonstrated their utility as a novel catalyst for the synthesis of certain pharmaceutical compounds, showcasing the material's potential in facilitating efficient and reusable catalytic processes (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Antitubercular and Antibacterial Activities - Novel carboxamide derivatives of 2-quinolones, synthesized from a process involving 3-acetyl-1-amino-quinolin-2-one, displayed promising antibacterial, antifungal, and antitubercular activities, highlighting the potential for developing new antimicrobial agents (Abhishek Kumar et al., 2014).

Antimicrobial Study of Fluoroquinolone-based 4-Thiazolidinones - The study involved synthesizing compounds from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which were then screened for antifungal and antibacterial activities, contributing to the search for new antimicrobial agents (N. Patel & S. D. Patel, 2010).

Enantioselective Synthesis of CGRP Receptor Inhibitor - Demonstrated a stereoselective and economical synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, indicating the compound's relevance in therapeutic applications, especially in migraine management (Reginald O. Cann et al., 2012).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide is DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is involved in processes such as DNA replication and transcription .

Mode of Action

The compound interacts with DNA gyrase, inhibiting the wild-type enzyme . This inhibition disrupts the supercoiling process, which is crucial for DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways . This disruption can lead to DNA damage, as indicated by the induction of recA promoter activity in the wild type . The recA gene is involved in the repair of DNA damage, and its activation suggests the occurrence of DNA damage .

Pharmacokinetics

The physicochemical parameters and the structural diversity of the pyrrolidine ring, a component of the compound, suggest that it may have favorable adme/tox results .

Result of Action

The compound’s action results in bactericidal and antibiofilm activity against Mycobacterium abscessus . It retains activity against strains representing all three subspecies of the M. abscessus complex . The compound’s action also leads to DNA damage, as indicated by the induction of recA promoter activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s action can be influenced by the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors by Mycobacterium abscessus . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide are not fully understood yet. It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Cellular Effects

The cellular effects of this compound are currently under investigation. It has been suggested that compounds with a similar structure have shown activity against Mycobacterium abscessus .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. It is known that benzylic halides, which are structurally similar, typically react via an SN2 pathway .

properties

IUPAC Name |

1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c22-15-6-7-18-17(12-15)20(25-10-8-14(9-11-25)21(23)26)19(13-24-18)29(27,28)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H2,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIHILUUMUOCCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

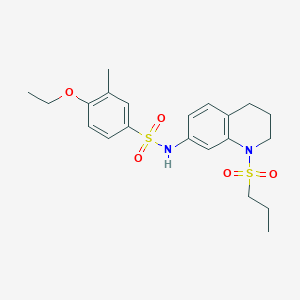

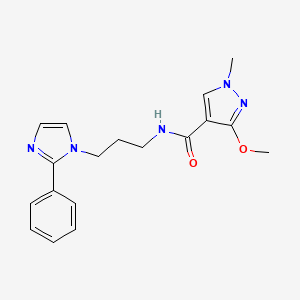

![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2382626.png)

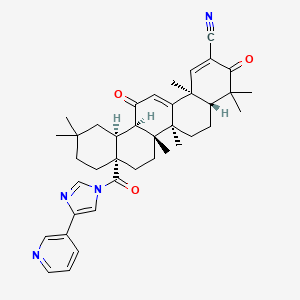

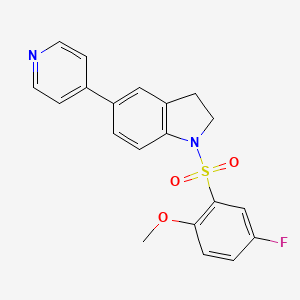

![N-[3-(diethylamino)propyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide hydrochloride](/img/structure/B2382635.png)

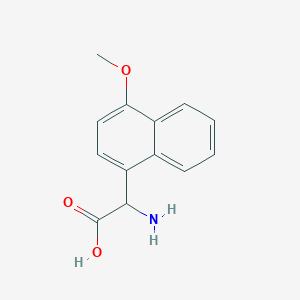

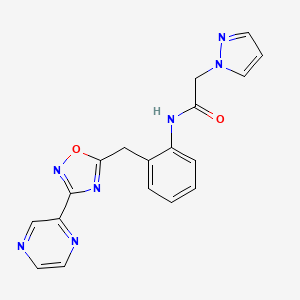

![1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2382637.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl furan-2-carboxylate](/img/structure/B2382639.png)

![2-Ethoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2382642.png)